![molecular formula C22H18ClN5O4S B2834948 methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251629-74-9](/img/structure/B2834948.png)
methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18ClN5O4S and its molecular weight is 483.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents . This interaction can disrupt the normal functioning of DNA, inhibiting processes such as replication and transcription, which can lead to cell death .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and separate, disrupting the processes of replication and transcription . The compound’s [1,2,4]triazolo[4,3-a]quinoxaline moiety is likely key to this intercalation .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and enzymes necessary for cell growth and division . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The exact pathways affected can vary depending on the specific cell type .
Pharmacokinetics
For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico ADMET profiles . .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of cell death . This is achieved through the disruption of DNA function, leading to the inhibition of replication and transcription processes . This can result in cell cycle arrest and the initiation of apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions
Biologische Aktivität
Methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate (CAS Number: 1251629-74-9) is a complex organic compound that exhibits significant biological activity. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H18ClN5O4S, with a molecular weight of approximately 483.9 g/mol. It features a triazole ring linked to a pyrazine structure and various functional groups that contribute to its biological properties. The presence of the 4-chlorobenzyl thio group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazolo[4,3-a]pyrazine scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain triazolo derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest a promising antimicrobial potential.
2. Anticancer Activity
The anticancer properties of related triazolo-pyrazine compounds have been extensively studied. For example, compounds derived from the same scaffold have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values reported in the nanomolar range . The mechanism often involves inhibition of key signaling pathways such as c-Met kinase, which plays a crucial role in tumor growth and metastasis . Although direct studies on this compound are yet to be published, its structural characteristics suggest it may exhibit similar anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : Compounds with triazole scaffolds have been identified as selective antagonists for human A2A adenosine receptors, which are implicated in various physiological processes including tumor progression and inflammation .
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors (e.g., topoisomerase IV and DNA gyrase), which are essential for bacterial DNA replication and transcription .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies demonstrating the efficacy of triazolo-pyrazine derivatives:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,2,4-triazole nucleus present in the compound is recognized for its broad spectrum of antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains. For instance:
- Mechanism of Action : The triazole moiety interferes with the synthesis of nucleic acids in microorganisms, effectively inhibiting their growth. Studies have shown that compounds with this structure can act against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
A series of synthesized triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 μM for certain compounds, demonstrating comparable efficacy to established antibiotics like gentamicin .
Anticancer Properties
The anticancer potential of methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate has been explored in various studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression.
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Anticancer Activity
In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics, indicating a promising therapeutic index .
Anticonvulsant Effects
The anticonvulsant activity of triazole derivatives has been a focal point in recent research due to the urgent need for new treatments for epilepsy and related disorders.
- Mechanism of Action : Compounds containing the triazole nucleus have been shown to enhance GABAergic transmission and inhibit sodium channels, which are critical in controlling seizure activity .
Case Study: Anticonvulsant Activity
Research involving animal models has demonstrated that specific derivatives exhibit significant anticonvulsant properties with effective doses yielding protective indices greater than 20 in various seizure models. These findings suggest that the compound may offer a novel approach to managing epilepsy with potentially fewer side effects compared to existing medications .
Summary Table of Applications
Application | Mechanism of Action | Notable Findings |
---|---|---|
Antimicrobial | Inhibition of nucleic acid synthesis | Effective against MRSA; MICs: 0.5–1 μM |
Anticancer | Induction of apoptosis | Potent cytotoxicity in MCF-7 and A549 cell lines |
Anticonvulsant | Enhancement of GABAergic transmission | Protective index > 20 in seizure models |
Eigenschaften
IUPAC Name |
methyl 3-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-21(30)15-3-2-4-17(11-15)25-18(29)12-28-22(31)27-10-9-24-20(19(27)26-28)33-13-14-5-7-16(23)8-6-14/h2-11H,12-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFHVXFBBZBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.